7-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a chemical compound characterized by its quinazolinone core structure. This compound has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry. It is classified under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their structure.
7-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one belongs to the class of quinazolinones, which are known for their diverse pharmacological properties. This particular compound may exhibit activities such as anti-cancer, anti-inflammatory, and anti-microbial effects, making it a subject of interest for further research .
The synthesis of 7-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves a multi-step process. One common synthetic route includes:
For instance, one reported method involves using a mixture of solvents such as dichloromethane and methanol for purification after synthesis, achieving yields around 76%
7-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can participate in various chemical reactions:
For example, the compound can be subjected to oxidation using agents like potassium permanganate or chromium trioxide under controlled conditions to yield oxidized derivatives that may have different biological activities.
The mechanism of action for 7-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one primarily involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of various enzymes or receptors involved in critical biochemical pathways.
Research indicates that compounds within this class can inhibit certain kinases associated with cell signaling pathways, leading to altered cellular responses that could be beneficial in treating diseases such as cancer or inflammation .
While specific data on physical properties such as melting point and boiling point are not readily available for this compound, it is generally characterized by:
The chemical properties include:
7-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:
The quinazolinone scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure combining a benzene ring with a pyrimidin-4(3H)-one moiety. This versatile core exhibits distinct hydrogen-bonding capabilities due to the carbonyl group (C=O) at position 5 and the imine nitrogen (N1), enabling interactions with diverse biological targets. The planar aromatic system facilitates π-π stacking interactions within receptor binding pockets, while the partially saturated variants (5,6,7,8-tetrahydroquinazolinones and 7,8-dihydroquinazolinones) introduce conformational flexibility that can enhance receptor complementarity. Quinazolinone derivatives demonstrate remarkable structural diversity at multiple positions, particularly C2, C4, N3, and the fused benzene ring, allowing fine-tuning of pharmacological properties [1] [7].
The biological relevance of this scaffold is evidenced by its presence in compounds with diverse activities. For instance, TOSLAB 859515 (4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one) exemplifies the structural modifications possible within this chemotype, where the 7,8-dihydro modification reduces ring planarity and potentially enhances solubility profile compared to fully aromatic analogs [7]. Similarly, VUF10434 (6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine) demonstrates significant 5-HT3 receptor affinity (18 nM), highlighting the importance of the quinazolinone core as a vector for presenting pharmacophoric elements toward biological targets [3]. The inherent synthetic accessibility of the quinazolinone system, often achievable through efficient multicomponent reactions, further enhances its pharmaceutical appeal [9].
Table 1: Structurally Related Quinazolinone Derivatives from Scientific Literature
Compound Name | Core Structure | Key Substituents | Molecular Weight | Reference |
---|---|---|---|---|
7-(2-Hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one | 7,8-Dihydroquinazolin-5(6H)-one | 7-(2-Hydroxyphenyl), 2-(4-methylpiperazine) | 338.4 | [1] |
4-Methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one (TOSLAB 859515) | 7,8-Dihydroquinazolin-5(6H)-one | 4-Methyl, 2-(4-methylpiperazine) | 260.33 | [7] |
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline | 5,6,7,8-Tetrahydroquinazoline | 2-(4-methylpiperazine) | 232.33 (Free base) | [5] |
VUF10434 (6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine) | Quinazolin-4-amine | 6-Chloro, N-methyl, 2-(4-methyl-1,4-diazepane) | 291.80 | [3] |
The piperazine ring, particularly the 4-methylpiperazine substituent, is a ubiquitous and critical pharmacophore in central nervous system (CNS)-targeting therapeutics. Its incorporation into quinazolinone scaffolds significantly enhances ligand-receptor binding potential. The tertiary nitrogen atoms within the piperazine ring can exist in protonated states under physiological pH, facilitating crucial ionic interactions with conserved aspartate residues (e.g., D3.32 in transmembrane helix 3) within the orthosteric binding sites of numerous G protein-coupled receptors (GPCRs) [2] [6]. Furthermore, the piperazine ring acts as a versatile conformational spacer, optimally positioning the quinazolinone core and other aromatic elements within receptor binding pockets. The N4-methyl group modulates basicity and lipophilicity, influencing both receptor affinity and pharmacokinetic properties like blood-brain barrier (BBB) penetration [3] [4].
Structure-activity relationship (SAR) studies on quinazoline-based 5-HT3 receptor ligands vividly demonstrate the piperazine moiety's critical role. Compound 6 (6-chloro-2-(4-methylpiperazin-1-yl)-N-methylquinazolin-4-amine) exhibited a substantial 16-fold increase in affinity (pKi > 8) compared to its N-methylhomopiperazine analog (Compound 1). Replacing the 4-methylpiperazine with less basic amines (e.g., pyrrolidine in compound 8, morpholine in compound 9, or dimethylamine in compound 10) consistently resulted in significantly reduced binding affinities, underscoring the specific requirement for the protonatable nitrogen within the piperazine ring and the steric tolerance of the binding pocket [3]. Computational modeling of dopamine receptor subtypes (D1-D5) further corroborates the importance of the piperazine ring in GPCR interactions, showing that residues within the aromatic microdomain (TM2-TM3-TM7) frequently engage in hydrophobic contacts with the piperazine ring, while the serine microdomain may form hydrogen bonds [6].
Table 2: Impact of Piperazine Modifications on 5-HT3 Receptor Affinity (SAR Exemplar)
Compound | R1 Group (Amine at Quinazoline-2-position) | Approximate pKi | Relative Affinity Change | Key Inference |
---|---|---|---|---|
1 | N-Methylhomopiperazine | ~7.0 | 1x (Reference) | Lower affinity than N-methylpiperazine |
6 | 4-Methylpiperazine | >8.0 | ~16x Increase | Optimal basicity and ring size |
7 | 1,2,3,4-Tetrahydroisoquinoline | ~7.2 | ~1.6x Increase | Rigidity less favorable |
8 | Pyrrolidine | ~6.8 | ~0.6x Decrease | Reduced basicity and smaller ring detrimental |
9 | Morpholine | ~6.7 | ~0.5x Decrease | Oxygen reduces basicity, negative impact |
10 | Dimethylamine | ~6.5 | ~0.3x Decrease | Lack of second nitrogen and small size detrimental |
The specific compound 7-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one presents a compelling subject for medicinal chemistry research due to its unique structural hybridization. It combines the bioactive quinazolinone core, the essential 4-methylpiperazine pharmacophore, and a saturation element (7,8-dihydro) with a methyl substituent at the C7 position. This configuration offers distinct advantages. The 7,8-dihydro modification likely enhances solubility compared to fully aromatic quinazolines, potentially improving bioavailability. Simultaneously, the C7-methyl group introduces a chiral center and localized hydrophobicity, potentially enabling novel interactions within target binding pockets compared to unsubstituted analogs like TOSLAB 859515 [1] [7]. This combination creates a novel three-dimensional pharmacophore distinct from simpler quinazolines or piperazine derivatives.
This compound holds significant promise for targeting CNS disorders. The piperazine moiety is strongly associated with ligands targeting aminergic GPCRs and transporters, prevalent in neurological and psychiatric conditions [2] [4]. The structural similarity to high-affinity 5-HT3 ligands like VUF10434 suggests potential for interaction with serotonin receptors, implicated in nausea, psychosis, and cognition [3]. Furthermore, the presence of the quinazolinone core, known for inhibitory activity against various enzymes, opens avenues for targeting kinases or other hydrolytic enzymes relevant in neurodegeneration or cancer [9] [10]. The synthetic tractability of this chemotype, as evidenced by established routes for closely related compounds (e.g., microwave-assisted substitutions, reactions with tributyltin hydride, or palladium-catalyzed couplings), facilitates rapid analog generation and SAR exploration [3] [8]. Investigating this specific molecule thus bridges the gap between established quinazolinone/piperazine pharmacology and the exploration of novel chemical space with potentially optimized properties for CNS drug discovery.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: